Methyl 5-(butyltellanyl)pentanoate
Description
Methyl 5-(butyltellanyl)pentanoate is an organotellurium compound featuring a pentanoate ester backbone substituted with a butyltellanyl group. Organotellurium compounds are of interest in organic synthesis and materials science due to their unique reactivity and electronic properties, though their toxicity and stability require careful handling .
Properties
CAS No. |
88116-29-4 |
|---|---|
Molecular Formula |
C10H20O2Te |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
methyl 5-butyltellanylpentanoate |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-6-5-7-10(11)12-2/h3-9H2,1-2H3 |
InChI Key |
NJDVSWGTRNLGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(butyltellanyl)pentanoate typically involves the reaction of 5-bromopentanoic acid with butyltellurium trichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the butyltellanyl group. The resulting product is then esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(butyltellanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(butyltellanyl)pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(butyltellanyl)pentanoate involves its interaction with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity. The ester group can also undergo hydrolysis, releasing the active tellurium-containing moiety.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs include methyl pentanoate derivatives with varying substituents (Table 1). These compounds differ in molecular weight, infrared (IR) spectral features, and synthetic yields, reflecting the impact of substituent chemistry.
Table 1: Physical and Synthetic Properties of Methyl Pentanoate Analogs
- IR Spectroscopy : The carbonyl (C=O) stretch near 1732 cm⁻¹ is consistent across esters (e.g., compounds 24, 28) . Substituents like ketones (1682 cm⁻¹) or aromatic groups alter secondary peaks.
- Molecular Weight: Bulky substituents (e.g., compound 24) increase molecular weight significantly compared to simpler analogs like methyl pentanoate (116.16 g/mol) .
Stability and Environmental Behavior
- Volatility: Methyl pentanoate and its oxygenated analogs (e.g., methyl butanoate) exhibit volatility, as seen in hydrodistillation studies where methyl pentanoate constituted 1.06–1.62% of extracted volatiles .
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